Ethyl (R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
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Overview
Description
Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with a molecular formula of C12H17NO4 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Ethyl ®-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Lacks the ethyl ester group and has a carboxylic acid group instead.
Ethyl 3-(4-hydroxyphenyl)propanoate: Similar structure but without the methoxy group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3/t9-/m1/s1 |
InChI Key |
PGNLJJLFGHFYAV-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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